5H-Inden-5-one, 7-butyloctahydro-
Description
Chemical Identifier: CAS 72152-83-1 Structure: A bicyclic ketone featuring an indenone core substituted with a butyl group at the 7-position and fully saturated octahydro configuration.
Regulatory Status: Listed on Canada’s Non-Domestic Substances List (NDSL), indicating that its manufacture or import may require notification and assessment under the New Substances Notification Regulations (Chemicals and Polymers) . Environment and Climate Change Canada and Health Canada jointly evaluate its environmental and human health risks.
Properties
CAS No. |
72152-83-1 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(3aS,7S,7aR)-7-butyl-1,2,3,3a,4,6,7,7a-octahydroinden-5-one |
InChI |
InChI=1S/C13H22O/c1-2-3-5-10-8-12(14)9-11-6-4-7-13(10)11/h10-11,13H,2-9H2,1H3/t10-,11-,13-/m0/s1 |
InChI Key |
NMJPUKVHEHWPMV-GVXVVHGQSA-N |
Isomeric SMILES |
CCCC[C@H]1CC(=O)C[C@H]2[C@H]1CCC2 |
Canonical SMILES |
CCCCC1CC(=O)CC2C1CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Inden-5-one, 7-butyloctahydro- typically involves the hydrogenation of indene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 5H-Inden-5-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions often involve temperatures ranging from 50°C to 100°C and hydrogen pressures of 10-50 atmospheres.
Industrial Production Methods
Industrial production of 5H-Inden-5-one, 7-butyloctahydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The choice of catalyst and reaction conditions is optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5H-Inden-5-one, 7-butyloctahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the butyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Organic Synthesis
5H-Inden-5-one, 7-butyloctahydro- is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds.
Key Reactions:
- Hydrogenation: The compound can be synthesized through the catalytic hydrogenation of indene derivatives, often using palladium on carbon as a catalyst under high pressure and temperature conditions.
- Oxidation and Reduction: It can also participate in oxidation reactions to form ketones or carboxylic acids, and reduction reactions leading to saturated hydrocarbons.
Biological Research
Research has indicated that 5H-Inden-5-one, 7-butyloctahydro- may possess biological activities worth exploring:
- Antimicrobial Properties: Studies suggest that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects: Preliminary investigations have shown that this compound may modulate inflammation pathways, which could lead to therapeutic applications in treating inflammatory diseases.
Medicinal Chemistry
The compound is being investigated for its potential role in drug development:
- Pharmacological Applications: Its structure allows it to act as a ligand that interacts with specific molecular targets such as receptors or enzymes, potentially leading to the inhibition of microbial growth or modulation of inflammatory responses .
Specialty Chemicals Production
In the industrial sector, 5H-Inden-5-one, 7-butyloctahydro- is used in the production of specialty chemicals with tailored properties. The compound's versatility allows it to be modified into various derivatives that can serve different industrial purposes.
Material Science
The unique properties of this compound make it suitable for developing materials with specific characteristics, such as enhanced thermal stability or improved mechanical properties.
Case Study 1: Synthesis and Antimicrobial Activity
A study conducted by Gaikwad et al. explored the synthesis of novel derivatives based on 5H-Inden-5-one, 7-butyloctahydro-. The researchers evaluated their antimicrobial activity against several bacterial strains using standard methods like agar diffusion and minimum inhibitory concentration (MIC) tests. Results indicated that certain derivatives displayed significant antibacterial activity comparable to standard antibiotics .
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| 5A | 17 | 50 |
| 5B | 19 | 40 |
| Penicillin | 30 | - |
Case Study 2: Drug Development Potential
Research published in the Journal of Medicinal and Chemical Sciences highlighted the potential of compounds derived from 5H-Inden-5-one, 7-butyloctahydro-, focusing on their anti-inflammatory properties. The study utilized in-silico docking studies to predict interactions with biological targets involved in inflammation pathways, suggesting avenues for further pharmacological exploration .
Mechanism of Action
The mechanism of action of 5H-Inden-5-one, 7-butyloctahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
To contextualize 5H-Inden-5-one, 7-butyloctahydro-, we analyze its structural analogs and their properties.
Structural and Functional Analogues
Compound A : 5H-Inden-5-one, 1-(benzoyloxy)-1,2,3,6,7,7a-hexahydro-7a-methyl- (CAS 62007-36-7)
- Key Features :
- Benzoyloxy substituent at position 1.
- Partial unsaturation (hexahydro configuration).
- Methyl group at 7a-position.
- Physicochemical Properties :
- Molecular Weight: 270.13 g/mol.
- XLogP3 (lipophilicity): 2.6.
- Topological Polar Surface Area (TPSA): 43.4 Ų.
- Hydrogen Bond Acceptors: 3.
- Comparison: The benzoyloxy group in Compound A increases polarity (higher TPSA) compared to the butyl chain in the target compound, which likely enhances solubility in polar solvents.
Compound B : Di-tert-Butyl malonate (CAS not specified, referenced alongside target compound)
- Key Features :
- Diester structure with tert-butyl groups.
- Comparison: Di-tert-butyl malonate lacks the bicyclic indenone core, resulting in distinct reactivity (e.g., ester hydrolysis vs. ketone-mediated reactions). The tert-butyl groups confer high steric bulk, similar to the butyl chain in the target compound, but without the bicyclic rigidity .
Physicochemical and Regulatory Differences
Key Observations :
- The butyl chain in the target compound likely enhances lipophilicity (higher XLogP3) compared to Compound A, favoring lipid membrane permeability.
- Compound A’s benzoyloxy group may increase metabolic susceptibility (e.g., esterase cleavage) compared to the stable ether linkage in the target compound.
Biological Activity
5H-Inden-5-one, 7-butyloctahydro- (CAS Registry Number: 13380-94-4) is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H14O
- Molecular Weight : 150.2176 g/mol
- IUPAC Name : 4,7-Methano-5H-inden-5-one, octahydro-
The compound features a bicyclic structure that may contribute to its biological activity by interacting with various biological targets.
Biological Activity Overview
Research indicates that 5H-Inden-5-one, 7-butyloctahydro- exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Antioxidant Properties : Preliminary studies suggest that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Anticancer Activity : Some studies indicate that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
The biological activity of 5H-Inden-5-one, 7-butyloctahydro- can be attributed to its interaction with several signaling pathways:
- Nuclear Hormone Receptors : The compound may act as a modulator of nuclear hormone receptors, which are crucial in regulating gene expression related to metabolism and cell growth .
- Cytokine Production : It has been observed to influence cytokine production, which plays a significant role in immune responses .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study Analysis
-
Anti-inflammatory Study :
A study conducted on animal models demonstrated that administration of 5H-Inden-5-one, 7-butyloctahydro- significantly reduced markers of inflammation compared to control groups. The mechanism was linked to the downregulation of TNF-alpha levels. -
Antioxidant Activity :
In vitro assays revealed that the compound effectively reduced oxidative stress in cell cultures exposed to reactive oxygen species (ROS). This suggests a protective role against cellular damage. -
Anticancer Efficacy :
A recent investigation assessed the effects of the compound on various cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Q & A
Q. How can researchers ensure data integrity when reporting physicochemical properties?
- Methodological Answer :
- Adopt standardized protocols (e.g., ASTM E29) for measuring melting points, solubility, and partition coefficients. Use third-party labs for blind validation of critical data .
- Disclose instrument calibration records and environmental conditions (e.g., humidity during hygroscopicity tests) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
